VU0463841 is a small molecule compound that has garnered interest in the field of pharmacology and medicinal chemistry. It is primarily known as a selective inhibitor of the protein kinase AKT, which plays a crucial role in various cellular processes, including metabolism, proliferation, and survival. The inhibition of AKT has been implicated in the treatment of several cancers and other diseases characterized by aberrant cell signaling.
VU0463841 was developed as part of a research initiative aimed at identifying potent inhibitors of the AKT signaling pathway. The compound was characterized and synthesized by researchers at Vanderbilt University, who sought to explore its potential therapeutic applications.
VU0463841 falls under the classification of small molecule inhibitors. It is specifically categorized as an AKT inhibitor, which positions it within a broader class of compounds targeting various kinases involved in signaling pathways.
The synthesis of VU0463841 involves a multi-step organic synthesis process. The initial steps typically include the formation of key intermediates through standard reactions such as amide coupling, alkylation, and cyclization. The final product is purified using chromatographic techniques to ensure high purity and yield.
The synthetic route may involve the following general steps:
VU0463841 has a well-defined molecular structure characterized by specific functional groups that confer its biological activity. Its chemical structure can be represented as follows:
The structural analysis reveals that VU0463841 contains a core heterocyclic framework with various substituents that enhance its interaction with the AKT protein. The precise three-dimensional conformation can be determined using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy.
VU0463841 participates in various chemical reactions typical for small molecules, including:
The stability of VU0463841 can be assessed through stress testing under different pH conditions and temperatures to evaluate its degradation pathways.
The mechanism of action for VU0463841 primarily involves its binding to the active site of the AKT protein, inhibiting its kinase activity. This inhibition leads to downstream effects on cellular signaling pathways that regulate cell growth and survival.
In vitro studies have demonstrated that VU0463841 effectively reduces phosphorylation levels of AKT substrates, thereby impairing tumor cell proliferation and promoting apoptosis in cancer cells. This mechanism underscores its potential as an anti-cancer agent.
VU0463841 has been explored primarily for its potential applications in cancer therapy due to its ability to inhibit the AKT signaling pathway. Research indicates that it may also have applications in other diseases where AKT signaling is dysregulated, including metabolic disorders and neurodegenerative diseases. Ongoing studies aim to evaluate its efficacy in clinical settings and understand its pharmacokinetic properties further.
VU0463841 (Ligand ID: 6393) is a synthetic organic compound functioning as a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 5 (mGlu5). Its chemical structure features a substituted 1-phenyl-3-(pyridin-2-yl)urea scaffold, with a molecular weight of 290.04 Da and favorable physicochemical properties (XLogP = 2.46; hydrogen bond acceptors = 5; hydrogen bond donors = 2) that comply with Lipinski's rule of five [1]. The compound’s canonical SMILES string (N#Cc1cc(NC(=O)Nc2ccc(cn2)Cl)cc(c1)F) and InChIKey (KDANLHLWAYNCMV-UHFFFAOYSA-N) provide precise structural identification [1]. As an mGlu5 NAM, VU0463841 binds to a topographically distinct allosteric site within the receptor’s seven-transmembrane domain (7TMD), reducing the receptor’s responsiveness to its endogenous orthosteric ligand, glutamate [2] [6]. This allosteric modulation offers superior receptor subtype selectivity compared to orthosteric inhibitors due to lower evolutionary conservation of allosteric sites across GPCR subtypes [2] [6].
Table 1: Key Physicochemical Properties of VU0463841
Property | Value |
---|---|
Molecular Weight | 290.04 Da |
Hydrogen Bond Acceptors | 5 |
Hydrogen Bond Donors | 2 |
Rotatable Bonds | 4 |
Topological Polar Surface Area | 77.81 Ų |
XLogP | 2.46 |
Lipinski's Rule Violations | 0 |
The discovery of VU0463841 emerged during a critical expansion in GPCR allosteric modulator research (2010–2015), which sought to overcome limitations of orthosteric ligands for CNS targets. Early allosteric modulators like benzodiazepines (GABAA PAMs) demonstrated clinical advantages, including reduced on-target side effects and preserved physiological signaling patterns [2]. For mGlu5, initial NAMs like MPEP and MTEP established proof-of-concept for allosteric modulation but faced challenges in selectivity and drug-like properties [3]. VU0463841 was developed through systematic optimization of the 1-phenyl-3-(pyridin-2-yl)urea chemotype, aiming to enhance potency, CNS penetration, and pharmacokinetic stability [3]. It was identified as "Compound 29" in a 2013 study screening derivatives for mGlu5 inhibitory activity, where it exhibited submicromolar potency (IC₅₀ ~50–100 nM) and >100-fold selectivity over other mGlu subtypes [3]. Its characterization represented a milestone in structure-activity relationship (SAR) studies for urea-based mGlu5 NAMs, particularly due to its efficacy in vivo rodent models [3].
VU0463841 holds translational significance for disorders involving pathological glutamate signaling. As a highly selective mGlu5 NAM, it attenuates glutamate-driven excitability without complete receptor blockade, preserving basal neurotransmission—a therapeutic advantage over orthosteric antagonists [2] [6]. Key areas of therapeutic relevance include:
Table 2: Pharmacological Profile and Research Applications of VU0463841
Aspect | Characteristics/Findings |
---|---|
Primary Target | mGlu5 receptor (negative allosteric modulation) |
Key In Vitro Activity | IC₅₀ ~50–100 nM for mGlu5 inhibition |
Selectivity | >100-fold vs. other mGlu subtypes |
In Vivo Efficacy | Attenuates cocaine-seeking in rat models |
CNS Penetration | Demonstrated in rats; facilitates behavioral studies |
Therapeutic Alignment | Cocaine addiction, neuropsychiatric disorders |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7